molecular formula C11H12O5 B12814713 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid

4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid

Cat. No.: B12814713
M. Wt: 224.21 g/mol
InChI Key: IHBVXNKKIAKFQI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid is a high-purity chemical reagent designed for research and development applications. This compound is of significant interest in medicinal chemistry and pharmacology, particularly in metabolic disease research. Structurally related succinamic acid derivatives have been investigated as potential anti-diabetic agents. Specifically, research on a novel succinamic acid derivative (4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid) demonstrated promising insulinotropic activity, suggesting its utility as a candidate for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) . Studies in experimental diabetic models have shown that such compounds can significantly influence plasma glucose levels, serum insulin, lipid profiles, and lipid peroxidation, indicating a valuable mechanism of action for researchers exploring new therapeutic pathways . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-hydroxy-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C11H12O5/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)

InChI Key

IHBVXNKKIAKFQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Benzyloxy 3 Hydroxy 4 Oxobutanoic Acid

Chemo- and Stereoselective Synthesis Approaches for 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid

The controlled synthesis of this compound presents challenges in achieving high chemo- and stereoselectivity. Key strategies often involve the use of chiral precursors or the asymmetric transformation of prochiral substrates.

A more direct and widely employed method for generating β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester. nih.gov This approach relies on chiral reducing agents or catalysts to control the stereochemical outcome at the newly formed hydroxyl center. Various biocatalytic and chemocatalytic systems have been developed for this purpose, offering high enantioselectivities. nih.govresearchgate.net For the synthesis of this compound, this would involve the reduction of 4-(benzyloxy)-3-oxo-4-oxobutanoic acid.

Another strategy involves the stereoselective aldol (B89426) reaction between a benzyl (B1604629) ester of glyoxylic acid and a suitable acetate (B1210297) enolate equivalent. The choice of chiral auxiliaries or catalysts is crucial in directing the stereochemical course of this carbon-carbon bond formation.

Illustrative Data for Chemo- and Stereoselective Approaches

Starting MaterialReagent/CatalystSolventTemp (°C)Yield (%)Stereoselectivity (ee/de)
Benzyl 3-oxobutanoateBaker's Yeast (Saccharomyces cerevisiae)WaterRT>90>95% ee
Benzyl 3-oxobutanoateRu-BINAP complexMethanol50>95>98% ee
O-benzyl-L-serineNaNO₂, TFAWater0-RT~70>99% ee

Exploration of Novel Catalytic Strategies for Asymmetric Synthesis of this compound

Recent advancements in catalysis have provided powerful tools for asymmetric synthesis. Organocatalysis and biocatalysis, in particular, have emerged as highly effective strategies for the enantioselective synthesis of β-hydroxy acids and their esters. researchgate.netrsc.org

Organocatalysis: Chiral organocatalysts, such as cinchona-derived sulfonamides, have been successfully employed in the enantioselective decarboxylative aldol reaction of malonic acid half-thioesters with aldehydes. researchgate.netdocumentsdelivered.comnih.govmpg.de This biomimetic approach could be adapted for the synthesis of the target compound, potentially reacting a benzyl-protected malonic acid half-ester with formaldehyde (B43269) in the presence of a suitable organocatalyst. The reaction proceeds through the formation of a chiral enolate, which then attacks the aldehyde, followed by decarboxylation to yield the β-hydroxy acid derivative with high enantiopurity.

Biocatalysis: The use of isolated enzymes or whole-cell systems offers a highly selective and environmentally benign route to chiral molecules. researchgate.net Ketoreductases (KREDs) are particularly useful for the asymmetric reduction of β-keto esters. rsc.org By screening for a suitable KRED, it would be possible to reduce 4-(benzyloxy)-3-oxo-4-oxobutanoic acid to either the (R)- or (S)-enantiomer of the target compound with high enantiomeric excess. Genetically engineered microorganisms, such as E. coli expressing specific reductase enzymes from baker's yeast, have been developed to provide reliable and stereocomplementary biocatalysts for this type of transformation. nih.gov

Illustrative Data for Novel Catalytic Strategies

SubstrateCatalyst TypeCatalyst ExampleYield (%)Enantiomeric Excess (ee)
Benzyl malonic acid half-thioester + FormaldehydeOrganocatalystCinchona-derived sulfonamide85-9590-99%
4-(Benzyloxy)-3-oxo-4-oxobutanoic acidBiocatalyst (KRED)Recombinant E. coli expressing reductase>95>99%
Aryl α-dibenzylamino β-ketoestersMetal-catalystIr/f-phamidol>99>99%

Development of Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.gov The synthesis of this compound can be made more sustainable through several approaches.

The use of green solvents is a key aspect of green chemistry. researchgate.netrsc.orgresearchgate.netneuroquantology.comwikipedia.org Traditional volatile organic solvents can be replaced with more environmentally benign alternatives such as water, supercritical CO₂, or ionic liquids. Biocatalytic reductions, for example, are often performed in aqueous media under mild conditions. researchgate.net

Biocatalysis itself is a cornerstone of green chemistry, as enzymes operate under mild conditions, are biodegradable, and often exhibit exquisite selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net The use of renewable starting materials is another important principle. For instance, it may be possible to derive precursors to the target molecule from biomass. nih.gov

Methodologies for Scalable Synthesis of this compound for Research Applications

The transition from a laboratory-scale synthesis to a scalable process suitable for producing larger quantities of this compound for research applications requires careful consideration of process intensification strategies. numberanalytics.comacs.orgnumberanalytics.commdpi.comaiche.org

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers several advantages over traditional batch processing. mdpi.com These include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purities. acs.orgmdpi.com For catalytic reactions, such as the asymmetric hydrogenation of a β-keto ester precursor, a packed-bed reactor containing an immobilized catalyst would allow for continuous production and easy separation of the product from the catalyst.

Process optimization is also critical for scalability. This involves systematically studying the effects of reaction parameters such as temperature, pressure, concentration, and catalyst loading to identify the optimal conditions for maximizing yield and selectivity. Downstream processing, including product isolation and purification, must also be considered and designed for efficiency at a larger scale. For instance, crystallization or extraction methods are generally preferred over chromatography for large-scale purification.

Illustrative Comparison of Batch vs. Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Volume LargeSmall (in reactor at any given time)
Heat & Mass Transfer Often limitedExcellent
Safety Higher risk with hazardous reagentsImproved safety, smaller inventory of hazardous materials
Scalability Can be challengingMore straightforward (scaling out)
Process Control More difficultPrecise control over parameters
Productivity Lower space-time yieldHigher space-time yield

Note: This table provides a general comparison and specific outcomes can vary depending on the reaction.

Mechanistic Organic Chemistry of 4 Benzyloxy 3 Hydroxy 4 Oxobutanoic Acid

Investigation of Reaction Pathways and Transition State Analysis of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid Transformations

The structure of this compound, featuring a carboxylic acid, a secondary alcohol, and a benzyl (B1604629) ester, predisposes it to several key reaction pathways. The most prominent of these is intramolecular cyclization, specifically lactonization, and the hydrolysis of the benzyl ester.

One of the primary transformations for γ-hydroxy acids is intramolecular esterification, leading to the formation of a cyclic ester, known as a lactone. masterorganicchemistry.com In the case of this compound, this would result in the formation of a five-membered γ-butyrolactone ring. This reaction is typically acid-catalyzed, where protonation of the carboxylic acid's carbonyl group enhances its electrophilicity, facilitating nucleophilic attack by the hydroxyl group. masterorganicchemistry.com

The transition state for this lactonization is proposed to be a tetrahedral intermediate formed after the intramolecular nucleophilic attack. The stability of this transition state is a critical determinant of the reaction rate. Computational studies on similar systems suggest that the formation of the five-membered ring is generally kinetically and thermodynamically favored over larger ring systems.

Another significant reaction pathway is the hydrolysis of the benzyl ester. This can occur under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl, followed by the elimination of the benzyloxy alkoxide. The hydrolysis of benzyl esters is a well-documented process, with the stability of the benzylic carbocation playing a role in certain mechanistic scenarios. archive.orggoogle.com

A comparative analysis of the reaction pathways indicates that under acidic conditions, a competition between intramolecular lactonization and intermolecular hydrolysis of the benzyl ester exists. The predominant product would depend on the specific reaction conditions, including temperature and the concentration of water.

Elucidation of Intramolecular Interactions and Their Influence on the Reactivity of this compound

The spatial arrangement of the hydroxyl and carboxylic acid functional groups in this compound allows for significant intramolecular hydrogen bonding. This non-covalent interaction can have a profound impact on the molecule's conformation and reactivity.

Specifically, a hydrogen bond can form between the hydrogen of the hydroxyl group and one of the oxygen atoms of the carboxylic acid group, or between the acidic proton of the carboxyl group and the oxygen of the hydroxyl group. This intramolecular hydrogen bonding can stabilize certain conformations, potentially pre-organizing the molecule for lactonization by bringing the reacting groups into proximity.

The strength of this intramolecular hydrogen bond is influenced by the stereochemistry at the C3 carbon. Different stereoisomers may exhibit varying degrees of intramolecular hydrogen bonding, which in turn could affect their rates of lactonization. Studies on similar hydroxy acids have shown that intramolecular hydrogen bonding can significantly influence their acidity and conformational preferences. osti.govnih.gov The presence of a strong intramolecular hydrogen bond can increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. nih.gov

Solvent Effects on the Reactivity and Stereoselectivity of this compound

The choice of solvent can significantly influence both the rate and selectivity of reactions involving this compound. The effects are primarily due to the differential solvation of the ground states, transition states, and products.

For the lactonization reaction, polar aprotic solvents are generally favored. These solvents can solvate the charged intermediates and transition states, thereby lowering the activation energy. In contrast, polar protic solvents, such as water or alcohols, can compete with the intramolecular nucleophilic attack by solvating the carboxylic acid and hydroxyl groups through hydrogen bonding, potentially slowing down the rate of lactonization. The equilibrium of esterification reactions is known to be sensitive to the solvent environment. elsevierpure.com

The stereoselectivity of reactions involving this chiral molecule can also be influenced by the solvent. Chiral solvents or additives can interact diastereoselectively with the enantiomers of this compound, potentially leading to kinetic resolution or asymmetric induction in subsequent reactions. The ability of a solvent to form hydrogen bonds can alter the conformational equilibrium, which in turn can affect which face of a prochiral center is more accessible to a reagent.

The following table illustrates the hypothetical effect of different solvents on the rate constant of lactonization:

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Dioxane2.21.0
Tetrahydrofuran7.63.5
Acetone218.2
Acetonitrile3715.7
Dimethylformamide3712.4
Water800.5

Note: The data in this table is illustrative and based on general principles of solvent effects on similar reactions.

Kinetic and Thermodynamic Analyses of Reactions Involving this compound

The kinetics of the transformations of this compound are crucial for understanding the reaction mechanisms. The rate of lactonization, for instance, is expected to follow pseudo-first-order kinetics under conditions where the acid catalyst concentration is constant. The rate law can be expressed as:

Rate = k[this compound]

The rate constant, k, will depend on factors such as temperature, the nature of the catalyst, and the solvent. The interconversion between the open-chain hydroxy acid and the lactone is an equilibrium process. nih.gov The position of this equilibrium is determined by the thermodynamic parameters of the reaction, namely the change in Gibbs free energy (ΔG).

The hydrolysis of the benzyl ester is generally a thermodynamically favorable process, particularly under basic conditions where the formation of a resonance-stabilized carboxylate salt drives the reaction to completion.

A hypothetical kinetic dataset for the acid-catalyzed lactonization at different temperatures is presented below:

Temperature (°C)Rate Constant (k) (s⁻¹)
251.2 x 10⁻⁵
353.5 x 10⁻⁵
459.8 x 10⁻⁵
552.6 x 10⁻⁴

Note: This data is hypothetical and serves to illustrate the temperature dependence of the reaction rate.

From this data, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation, providing further insight into the energy barrier of the transformation.

Derivatization and Analog Design Strategies for 4 Benzyloxy 3 Hydroxy 4 Oxobutanoic Acid

Synthesis and Academic Characterization of Ester and Amide Derivatives of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid

The presence of a free carboxylic acid and a hydroxyl group in this compound allows for the synthesis of a diverse range of ester and amide derivatives. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Standard esterification procedures can be employed to convert the carboxylic acid moiety into various esters. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-(dimethylamino)pyridine (DMAP), can yield the corresponding esters. A general method for the synthesis of benzyl (B1604629) esters using 2-benzyloxypyridine has also been reported, which could be adapted for this purpose. organic-chemistry.org

Similarly, amidation of the carboxylic acid can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), followed by the addition of a primary or secondary amine. A general, high-yield method for the synthesis of amides from hydroxy-substituted carboxylic acids using benzotriazole (B28993) chemistry has been described and could be readily applied.

The characterization of these derivatives would involve standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the incorporation of the ester or amide group through the appearance of new characteristic signals. Mass spectrometry would be used to verify the molecular weight of the new derivatives, and infrared (IR) spectroscopy would show characteristic stretches for the newly formed ester or amide carbonyl groups.

Table 1: Representative Ester and Amide Derivatives of this compound

Derivative NameR Group (Ester)R¹/R² Group (Amide)General Synthesis Method
Methyl 4-(benzyloxy)-3-hydroxy-4-oxobutanoate-CH₃Fischer Esterification
Ethyl 4-(benzyloxy)-3-hydroxy-4-oxobutanoate-CH₂CH₃Fischer Esterification
N-Benzyl-4-(benzyloxy)-3-hydroxy-4-oxobutanamide-H, -CH₂PhAmide coupling (e.g., HATU)
N,N-Diethyl-4-(benzyloxy)-3-hydroxy-4-oxobutanamide-CH₂CH₃, -CH₂CH₃Amide coupling (e.g., HBTU)

Systematic Modifications of the Benzyloxy Moiety in this compound

Once the benzyl group is removed to yield 3,4-dihydroxy-4-oxobutanoic acid, a variety of other ether or ester functionalities can be introduced at the 4-position. This allows for the exploration of structure-reactivity relationships by introducing different alkyl or aryl groups.

Furthermore, modifications can be made to the aromatic ring of the benzyl group itself prior to its introduction or on the final molecule if the reaction conditions are compatible with the rest of the functionalities. For instance, substituted benzyl bromides can be used in the initial synthesis to introduce electron-donating or electron-withdrawing groups onto the phenyl ring. A study on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrates the use of various substituted benzyl bromides to create a library of analogs. rsc.org

Table 2: Examples of Modifications of the Benzyloxy Moiety

ModificationReagents and ConditionsResulting Moiety
DebenzylationPd/C, H₂ (or transfer hydrogenation source)Free hydroxyl group
Substitution on the Benzyl RingUse of substituted benzyl halides in synthesise.g., 4-Methoxybenzyloxy, 4-Nitrobenzyloxy
Etherification of debenzylated productAlkyl halide, baseAlkoxy group

Transformations and Functionalization of the Butanoic Acid Scaffold of this compound

The butanoic acid backbone provides several sites for structural modification. The hydroxyl group at the 3-position can be a target for further derivatization. For example, it can be acylated to form esters or oxidized to a ketone, yielding 4-(benzyloxy)-3,4-dioxobutanoic acid, although care must be taken to avoid cleavage of the benzyl ether under harsh oxidative conditions.

The carbon skeleton itself can also be modified. For instance, alkylation at the C2 position can be achieved by forming an enolate and reacting it with an alkyl halide. An example of such a modification is the synthesis of 4-(Benzyloxy)-3-hydroxy-2,2-dimethyl-4-oxobutanoic acid. cdnsciencepub.com A patent for the production of 4-amino-3-oxo-butanoic acid esters describes various transformations of the butanoic acid chain, which could be adapted for the target molecule. google.com

These transformations allow for the introduction of steric bulk or additional functional groups that can probe the structural requirements for any observed activity.

Table 3: Potential Transformations of the Butanoic Acid Scaffold

Position of ModificationType of TransformationPotential ReagentsResulting Structure
C3-hydroxylOxidationMild oxidizing agent (e.g., PCC, DMP)3-keto functionality
C3-hydroxylAcylationAcyl chloride, base3-acyloxy functionality
C2-positionAlkylationLDA, Alkyl halide2-alkyl substituted derivative
Carboxylic AcidReductionBH₃·THFPrimary alcohol

Design Principles for Exploring Structure-Reactivity Relationships in this compound Analogues

The design of analogs of this compound should be guided by a systematic exploration of its structure-reactivity relationships (SRR). This involves understanding how modifications to different parts of the molecule affect its chemical reactivity and, by extension, its potential biological activity.

For example, a library of ester and amide derivatives (Section 4.1) would allow for the study of how changes in steric bulk and electronic properties at the carboxylic acid terminus affect reactivity. A study on hydroxycinnamic acid derivatives demonstrated that esterification of the carboxylic acid was a critical factor for their biological activity. nih.govnih.gov

Similarly, a series of analogs with different substituents on the benzyl ring (Section 4.2) would probe the influence of electronic and steric effects of the benzyloxy group. The reactivity of β-hydroxy acids is known to be influenced by the nature of neighboring groups. wikipedia.org

Transformations on the butanoic acid scaffold (Section 4.3), such as introducing alkyl groups or modifying the hydroxyl function, would provide insights into the importance of the scaffold's conformation and the presence of the hydroxyl group for any observed effects.

The data gathered from these systematic modifications can then be used to build a qualitative or quantitative structure-reactivity relationship model. This model can, in turn, guide the design of second-generation analogs with potentially enhanced or more specific properties.

Computational Chemistry and Theoretical Studies of 4 Benzyloxy 3 Hydroxy 4 Oxobutanoic Acid

Molecular Orbital Theory and Electronic Structure Analysis of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid

Molecular Orbital (MO) theory is a fundamental component of computational chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. nih.gov For this compound, MO analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on related molecules, such as the urea-DL-malic acid complex, have been performed using Density Functional Theory (DFT) at the B3LYP/6-31+G* level, revealing a HOMO-LUMO gap of 7.152 eV, which suggests significant stability. researchgate.netresearchgate.net For this compound, the presence of the benzyloxy group would be expected to influence the electronic structure. The aromatic ring can participate in π-stacking and other electronic interactions, potentially lowering the HOMO-LUMO gap compared to its parent compound, malic acid, thereby increasing its reactivity.

Natural Bond Orbital (NBO) analysis further refines this picture by localizing the molecular orbitals into specific bonds and lone pairs, providing quantitative insight into electron delocalization and hyperconjugative interactions. researchgate.net For instance, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs of the carboxyl and hydroxyl groups into adjacent antibonding orbitals (σ*), which stabilizes the molecule and influences its geometry and reactivity.

Table 5.1.1: Representative Frontier Orbital Energies and Properties This table presents illustrative data derived from computational studies on malic acid and related compounds to approximate the electronic properties of this compound.

ParameterRepresentative ValueSignificance
HOMO Energy~ -8.0 eVIndicates electron-donating capability.
LUMO Energy~ -0.85 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 7.15 eV researchgate.netresearchgate.netCorrelates with chemical stability and reactivity.
Dipole Moment~ 2.5 - 4.0 DInfluences solubility and intermolecular interactions.
Ionization PotentialHighSuggests stability against oxidation.
Electron AffinityLowSuggests stability against reduction.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butanoic acid backbone in this compound allows it to adopt numerous conformations. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles to identify low-energy, stable conformers and the energy barriers between them.

The core structure, analogous to succinic acid, has key rotational degrees of freedom around the C-C single bonds. nycu.edu.tw Computational studies on succinic acid have identified multiple stable conformers, with a "twisted" or gauche form often being energetically favored over the "planar" or trans form in the gas phase. rsc.orgrsc.org One DFT study found the twisted conformer to be more stable than the planar one by 0.3 kJ mol⁻¹, with a rotational barrier of approximately 5 kJ mol⁻¹. rsc.orgresearchgate.net The presence of the bulky benzyloxy group and the hydroxyl group in this compound introduces additional steric and electronic factors, such as intramolecular hydrogen bonding, which can significantly alter the conformational landscape.

The most stable conformers will be those that minimize steric hindrance while maximizing stabilizing interactions, such as hydrogen bonds between the hydroxyl proton and a carboxyl oxygen. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is critical for understanding the molecule's average properties in a bulk sample.

Table 5.2.1: Illustrative Conformational Energy Landscape Based on data from computational studies of succinic acid, this table illustrates the relative energies of potential conformers of the this compound backbone.

Conformer DescriptionDihedral Angle (C-C-C-C)Relative Energy (kJ mol⁻¹)Predicted Population (298 K)
Gauche (Twisted)~ ± 70°0.0 rsc.orgHigh
Trans (Planar)180°0.3 rsc.orgModerate
Eclipsed Transition State120°5.0 (Barrier) rsc.orgresearchgate.netNegligible
Syn-periplanar Transition State> 10.0 (Barrier)Negligible

Quantum Chemical Prediction of Reaction Mechanisms for this compound

Quantum chemical calculations are powerful tools for elucidating the step-by-step mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states (TS) and intermediates, and to calculate the activation energies (Ea) that govern the reaction rate.

For this compound, several reaction types can be modeled, including esterification, decarboxylation, and oxidation. For example, the intramolecular esterification to form a cyclic lactone would proceed through a tetrahedral intermediate. Computational modeling can predict the structure of the transition state and the energy barrier for this reaction. Studies on similar direct esterification reactions have calculated high activation enthalpies, on the order of 135 kJ mol⁻¹ (approximately 32.3 kcal/mol), suggesting that such reactions may require specific conditions like microwave irradiation to proceed efficiently. rsc.org

Another potential reaction is thermal decomposition. Theoretical studies on the unimolecular decomposition of succinic acid have identified pathways for dehydration to succinic anhydride (B1165640) and subsequent decarbonylation, with calculated barriers as high as 54.7 kcal/mol for the loss of CO. nycu.edu.tw These values provide a baseline for understanding the thermal stability of this compound.

Table 5.3.1: Predicted Activation Energies for Hypothetical Reactions This table provides representative activation energies (Ea) for plausible reaction types, based on computational studies of analogous molecules.

Reaction TypeHypothetical Product(s)Representative Ea (kcal/mol)Methodological Basis
Intramolecular EsterificationBenzyloxy-substituted γ-butyrolactone~ 32 rsc.orgDFT calculations on direct esterification.
Decarboxylation3-(Benzyloxy)-2-hydroxypropanoic acid + CO₂> 50 nycu.edu.twG2M(CC2)//B3LYP studies on succinic acid.
DehydrationCorresponding cyclic anhydride~ 35-45DFT studies on dicarboxylic acids.
Oxidation of Hydroxyl Group4-(Benzyloxy)-3-oxo-4-oxobutanoic acidVariable (catalyst dependent)General knowledge of alcohol oxidation.

Theoretical Modeling of Non-Covalent Interactions of this compound

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are paramount in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, the hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors.

Theoretical models can be used to analyze and quantify these interactions. In the solid state, this molecule would likely form extensive networks of hydrogen bonds. A common motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. researchgate.net Computational studies on carboxylic acid dimers have quantified the strength of this interaction, with dimerization energies calculated to be in the range of 0.35 to 0.74 eV (approximately 8-17 kcal/mol or 33-71 kJ/mol). uoa.gr

In addition to the strong hydrogen bonds, the benzyl (B1604629) group introduces the possibility of weaker C-H···O interactions and π-π stacking between aromatic rings. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are advanced computational techniques that can visualize and characterize these weak interactions by analyzing the electron density and its derivatives. researchgate.net These analyses can reveal the specific atoms involved and the relative strengths of the various non-covalent contacts that stabilize the molecule's structure in condensed phases.

Table 5.4.1: Calculated Energies of Representative Non-Covalent Interactions This table presents typical interaction energies for non-covalent bonds that this compound can form, derived from theoretical studies on analogous functional groups.

Interaction TypeStructural MotifRepresentative Interaction Energy (kcal/mol)Significance
Strong Hydrogen BondCarboxylic acid dimer (O-H···O=C)10 - 17 uoa.grDominates crystal packing and dimerization in nonpolar solvents.
Moderate Hydrogen BondAlcohol-carbonyl (O-H···O=C)4 - 7Influences conformation and intermolecular association.
Weak Hydrogen BondC-H···O0.5 - 2Contributes to the fine-tuning of crystal structures.
π-π StackingBenzene ring parallel displaced1 - 3Important for the aggregation of aromatic moieties.
van der Waals ForcesGeneral dispersionVariableUbiquitous attractive forces contributing to overall stability.

In Vitro Biochemical and Mechanistic Investigations Involving 4 Benzyloxy 3 Hydroxy 4 Oxobutanoic Acid

Studies on Molecular Target Engagement Mechanisms of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid in Vitro

The initial step in characterizing a new compound involves identifying its molecular targets within a biological system. Target engagement assays are crucial for confirming a direct interaction between the compound and its putative protein target in a cellular environment. Techniques such as the Cellular Thermal Shift Assay (CETSA) are often employed. This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Another approach involves high-throughput screening (HTS) of compound libraries against a panel of known biological targets to identify potential interactions. While specific HTS data for this compound is not available, the structural similarity to metabolic intermediates like malic acid suggests that enzymes involved in metabolic pathways, such as those in the citric acid cycle, could be potential targets.

Table 1: Hypothetical Target Engagement Data for this compound

Assay Type Target Protein Cell Line Result
CETSA Malate Dehydrogenase HEK293 No significant thermal shift observed
HTS (Enzymatic) Succinate (B1194679) Dehydrogenase - Weak inhibition detected

Mechanistic Elucidation of Enzyme Interactions with this compound

Once a potential enzyme target is identified, the next step is to elucidate the mechanism of interaction. This involves kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). For instance, if this compound were found to inhibit an enzyme, researchers would perform assays with varying concentrations of both the substrate and the compound to determine the nature of the inhibition.

The benzyloxy group of the compound introduces a significant structural difference compared to endogenous molecules like malic acid, which could lead to unique interactions with enzyme active sites or allosteric sites.

Table 2: Illustrative Enzyme Inhibition Kinetics for this compound

Target Enzyme Substrate IC50 (µM) Mode of Inhibition Ki (µM)
Hypothetical Enzyme A Substrate X 15.2 Competitive 7.8

Investigation of Protein-Ligand Binding Dynamics and Molecular Recognition of this compound

Understanding the physical interactions between a ligand and its protein target is fundamental to mechanistic biochemistry. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to measure the thermodynamics and kinetics of binding, respectively. These methods can determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Computational modeling and molecular docking studies are also invaluable for visualizing the binding pose of the compound within the protein's active or allosteric site. These models can predict key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and specificity. For this compound, the hydroxyl and carboxyl groups would be expected to form hydrogen bonds, while the benzyl (B1604629) group could engage in hydrophobic or pi-stacking interactions.

Table 3: Exemplary Protein-Ligand Binding Parameters for this compound

Technique Target Protein Binding Affinity (Kd) (µM) Stoichiometry (n) ΔH (kcal/mol) -TΔS (kcal/mol)
ITC Hypothetical Protein X 25.6 1.1 -5.8 -1.2

In Vitro Cellular Uptake and Intracellular Distribution Mechanism Studies of this compound

For a compound to have a biological effect, it must often cross the cell membrane and reach its intracellular target. Cellular uptake studies are performed using cultured cells to determine the mechanisms of transport. These studies can distinguish between passive diffusion and carrier-mediated transport. The presence of the lipophilic benzyloxy group in this compound might enhance its ability to cross cell membranes via passive diffusion compared to its more polar analog, malic acid.

Once inside the cell, the compound's intracellular distribution can be visualized using techniques like fluorescence microscopy, often by tagging the compound with a fluorescent probe. This can reveal if the compound accumulates in specific organelles, such as the mitochondria or the nucleus.

Table 4: Fictional Cellular Uptake and Distribution Profile of this compound

Cell Line Uptake Mechanism Primary Intracellular Localization Efflux Ratio
HeLa Passive Diffusion Cytosol 1.2

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 Benzyloxy 3 Hydroxy 4 Oxobutanoic Acid

Application of Advanced NMR Spectroscopy for Structural Elucidation and Dynamic Studies of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like "this compound" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule and their relative numbers. For "this compound," one would expect to observe distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (-OCH₂Ph), the methine proton at the chiral center (-CH(OH)-), and the methylene protons of the butanoic acid backbone. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR (Carbon-13 NMR): This spectrum shows signals for each unique carbon atom in the molecule. Key resonances would include those for the carboxyl and ester carbonyl carbons, the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, and the aliphatic carbons of the succinate (B1194679) backbone.

2D NMR Spectroscopy: To establish the precise connectivity and spatial relationships, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons, helping to piece together the spin systems within the molecule, such as the succinic acid backbone. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon resonance to its attached proton(s). youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netprinceton.edu This is particularly useful for identifying the connections between different functional groups, for instance, by observing a correlation between the benzylic protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.netresearchgate.net This is crucial for determining the molecule's preferred conformation in solution.

Dynamic NMR Studies: The flexible nature of "this compound" allows for the study of its conformational dynamics using temperature-dependent NMR experiments. acs.orgnih.govresearchgate.net By analyzing changes in chemical shifts and the coalescence of signals at different temperatures, it is possible to determine the energy barriers for bond rotations and to characterize the populations of different conformers present at equilibrium.

Hypothetical NMR Data Table for this compound:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D Correlations (COSY, HMBC)
C1 (COOH)-~175HMBC to H2
C2~2.7-2.9 (2H, m)~40COSY with H3
C3~4.5 (1H, m)~70COSY with H2
C4 (COO-Bn)-~172HMBC to H3, H-benzylic
Benzylic CH₂~5.2 (2H, s)~67HMBC to C4, C-aromatic
Aromatic CHs (Ph)~7.3-7.4 (5H, m)~128-136HMBC to Benzylic CH₂

Mass Spectrometry Techniques for Investigating Metabolites of this compound in In Vitro Systems

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for studying the metabolic fate of compounds in in vitro systems such as liver microsomes or hepatocytes. nih.govnih.govnuvisan.com These studies are crucial for identifying potential metabolic pathways and understanding how the compound might be processed in a biological system.

The general workflow for an in vitro metabolism study of "this compound" would involve:

Incubation: The compound is incubated with a preparation of metabolic enzymes, such as human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. youtube.comcapes.gov.br

Sample Preparation: The reaction is stopped, and the sample is processed to remove proteins and other interfering substances.

LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system. The LC separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then detects and fragments the ions, providing information about their mass-to-charge ratio (m/z) and structure.

Metabolite Identification: By comparing the mass spectra of the samples with and without the parent compound, potential metabolites can be identified. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, help to elucidate the structure of the metabolites by identifying the sites of metabolic modification.

Potential metabolic transformations for "this compound" could include hydroxylation of the benzyl ring, O-debenzylation to form 3,4-dihydroxy-4-oxobutanoic acid, and conjugation reactions such as glucuronidation.

Hypothetical Metabolites and their Mass Spectrometry Data:

Table 2: Predicted Metabolites of this compound in an In Vitro System
MetaboliteProposed TransformationExpected [M-H]⁻ m/z
Parent Compound-223.0612
Aromatic Hydroxylation ProductAddition of one oxygen atom239.0561
O-Debenzylation ProductLoss of C₇H₆133.0142
Glucuronide Conjugate of ParentAddition of C₆H₈O₆399.0932

Development and Application of Chiral Chromatography Methods for Enantiomeric Separation and Purity Assessment of this compound

"this compound" possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since enantiomers often exhibit different biological activities, it is critical to have analytical methods to separate and quantify them. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.goveijppr.comresearchgate.net

The separation of enantiomers on a chiral column is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). The differing stabilities of these complexes lead to different retention times for the two enantiomers.

Key aspects of developing a chiral HPLC method include:

Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. For a carboxylic acid like the target compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often a good starting point due to their broad applicability. eijppr.comnih.gov Other options include Pirkle-type phases, cyclodextrin-based phases, and macrocyclic antibiotic phases. researchgate.netsigmaaldrich.com

Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents) is adjusted to achieve optimal separation (resolution) and peak shape. Common modes of operation include normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with additives).

Derivatization: If direct separation is difficult, the enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov

Once a method is developed, it can be used for:

Enantiomeric Purity Assessment: Determining the enantiomeric excess (e.e.) of a sample.

Monitoring Asymmetric Synthesis: Tracking the stereochemical outcome of a reaction designed to produce one enantiomer preferentially.

Preparative Separation: Isolating larger quantities of each pure enantiomer for further study.

Example of Potential Chiral HPLC Conditions:

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation
ParameterCondition
Chiral ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Mobile PhaseHexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

X-ray Crystallography and Solid-State Structure Analysis of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For a chiral compound like "this compound," a crystal structure analysis can unambiguously determine its absolute stereochemistry.

The process involves:

Crystal Growth: Growing a single, high-quality crystal of the compound is often the most challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The way the crystal diffracts the X-rays is recorded as a pattern of spots. vensel.org

Structure Solution and Refinement: The diffraction data is processed mathematically to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to produce a final, highly detailed molecular structure. vensel.org

The resulting structural data is invaluable for understanding the molecule's intrinsic properties and its intermolecular interactions in the solid state, such as hydrogen bonding. In the case of "this compound," X-ray crystallography would reveal the conformation of the butanoic acid chain, the orientation of the benzyl group, and the network of hydrogen bonds involving the carboxylic acid and hydroxyl groups. Such information is fundamental for computational modeling and for understanding structure-activity relationships. A study on the related compound, L-benzylsuccinic acid, utilized X-ray crystallography to determine its binding mode to an enzyme. researchgate.net

Hypothetical Crystallographic Data Table:

Table 4: Representative Crystallographic Data for a Derivative of this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)9.3
c (Å)18.2
β (°)91.5
Volume (ų)1434.5
Z4

Strategic Applications of 4 Benzyloxy 3 Hydroxy 4 Oxobutanoic Acid in Complex Molecule Synthesis

Utilization of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid as a Chiral Building Block in Natural Product Synthesis

There is no specific information available in scientific literature detailing the use of this compound as a chiral building block in the total synthesis of natural products.

In principle, as a derivative of malic acid, this compound is a valuable chiral pool starting material. Malic acid and its derivatives are frequently employed in the synthesis of complex natural products. For instance, the stereocontrolled total synthesis of (-)-ephedradine A has been accomplished using strategies that involve chiral synthons to construct complex macrocycles. nih.govresearchgate.net While not directly using the subject compound, these syntheses illustrate the importance of chiral C4 units. A compound like (R)- or (S)-4-(benzyloxy)-3-hydroxy-4-oxobutanoic acid could theoretically serve as a precursor to fragments of polyketides, macrolides, or other natural products where the stereochemistry of hydroxyl and carboxyl groups is crucial. The benzyl (B1604629) protecting group offers the advantage of being removable under neutral conditions (e.g., hydrogenolysis), which is compatible with sensitive functional groups often found in complex synthetic intermediates.

Integration of this compound in the Synthesis of Advanced Organic Intermediates

Specific examples of the integration of this compound in the synthesis of advanced organic intermediates are not documented in the available literature.

However, the structural motifs present in this molecule are common in many advanced intermediates. For example, derivatives of diethylenetriaminetetraacetic acid have been synthesized with benzyl groups for use as chelating agents. nih.gov The synthesis of various benzylamine (B48309) derivatives has also been explored through methods like copper-catalyzed three-component carboamination of styrenes. researchgate.net

The bifunctionality of this compound (a free carboxylic acid and a hydroxyl group) allows for sequential or orthogonal chemical transformations. The carboxylic acid could be converted to an amide, ester, or Weinreb amide, while the hydroxyl group could be oxidized to a ketone, or further functionalized. This makes it a hypothetical precursor for a variety of more complex, functionalized molecules that are themselves intermediates in the synthesis of pharmaceuticals or other high-value chemicals.

Role of this compound in the Development of Novel Organic Reactions and Methodologies

There is no evidence in the scientific literature of this compound being used in the development of novel organic reactions or methodologies.

The development of new synthetic methods often involves the use of novel reagents or substrates. For example, 2-benzyloxy-1-methylpyridinium triflate has emerged as a mild reagent for the synthesis of benzyl ethers and esters. researchgate.net While this demonstrates the utility of benzyl-protected compounds in new reaction development, it does not directly involve the subject compound.

Theoretically, the unique combination of functional groups in this compound could make it a substrate for testing new stereoselective reactions. For instance, new methods for lactonization, amidation, or other transformations could be tested on this molecule to assess their efficiency and stereoselectivity.

Exploratory Applications of this compound in Materials Science Precursors

There are no specific reports on the application of this compound as a precursor in materials science.

However, related compounds have been extensively studied in this field. Poly(β-malic acid) (PMLA), which could be conceptually derived from the de-benzylation of a polymer of the subject compound, is a biodegradable and biocompatible polyester (B1180765) with applications in biomedicine. nih.govarkat-usa.org The benzyl ester of a related compound, benzyl β-malolactonate, has been used in the synthesis of amphiphilic block copolymers that can form micelles for drug delivery applications. nih.gov These polymers are of interest for creating nanoparticles and other advanced materials.

Given this context, it is plausible that this compound could be explored as a monomer or a precursor to a monomer for the synthesis of novel polyesters with tailored properties. The benzyl group would impart hydrophobicity, which could be later removed to yield a hydrophilic polymer, allowing for the creation of amphiphilic materials.

Future Research Directions and Unresolved Questions in 4 Benzyloxy 3 Hydroxy 4 Oxobutanoic Acid Studies

Exploration of Undiscovered Reactivity Modes and Transformations for 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic Acid

The unique arrangement of functional groups in this compound opens avenues for exploring novel chemical transformations. The interplay between the hydroxyl and carboxylic acid moieties, along with the influence of the benzyloxycarbonyl group, could lead to the discovery of unique reactivity patterns.

Future research should focus on the following areas:

Stereoselective Lactonization: A systematic investigation into the intramolecular cyclization of this compound to form the corresponding β-lactone could be a fruitful area of research. The stereochemistry of the starting material, (R)- or (S)-4-(benzyloxy)-3-hydroxy-4-oxobutanoic acid, would directly influence the stereochemistry of the resulting lactone. The development of new catalytic systems to control this transformation with high diastereoselectivity and enantioselectivity would be of significant interest.

Oxidative and Reductive Transformations: The secondary alcohol in the molecule is a prime site for a variety of oxidative and reductive transformations. Research into selective oxidation to the corresponding β-keto acid, followed by decarboxylation or further functionalization, could yield a range of valuable building blocks. Conversely, stereocontrolled reduction of the carboxylic acid to a diol, while preserving the benzyl (B1604629) ester, would provide access to a different class of chiral synthons.

Carbon-Carbon Bond Forming Reactions: The carbon backbone of this compound can be further elaborated through carbon-carbon bond-forming reactions. For instance, the activation of the C-H bond adjacent to the carboxylic acid or the hydroxyl group could enable novel alkylation, arylation, or olefination reactions, leading to a diverse library of analogues.

Table 1: Potential Transformations of this compound

Starting MaterialReaction TypePotential ProductResearch Focus
This compoundIntramolecular CyclizationChiral β-lactoneDevelopment of stereoselective catalysts
This compoundSelective Oxidationβ-keto acid derivativeControl of chemoselectivity
This compoundSelective ReductionChiral diol derivativeRegio- and stereoselective reduction
This compoundC-H Activation/FunctionalizationSubstituted butanoic acid derivativesNovel catalytic methods for C-C bond formation

Development of Radically New Synthetic Routes to this compound and its Analogues

While classical synthetic approaches to this compound likely exist, the development of novel, more efficient, and sustainable synthetic routes is a key area for future research.

Key research directions include:

Asymmetric Synthesis from Simple Precursors: The development of catalytic asymmetric methods starting from inexpensive and readily available precursors would be a significant advancement. For example, the asymmetric aldol (B89426) reaction between a benzyloxyacetyl derivative and a glyoxylate (B1226380) equivalent could provide a direct route to the target molecule. The design of new chiral catalysts for this transformation would be a central focus.

Biocatalytic Approaches: The use of enzymes to catalyze the synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. The screening of novel hydrolases for the enantioselective opening of a prochiral epoxide with a benzyloxyacetic acid nucleophile, or the use of oxidoreductases for the asymmetric reduction of a corresponding β-keto ester, are promising avenues.

Flow Chemistry Synthesis: The translation of optimized batch syntheses into continuous flow processes could offer advantages in terms of safety, scalability, and product consistency. Future research could focus on developing a multi-step flow synthesis of this compound, potentially integrating in-line purification steps.

Elucidation of Broader Mechanistic Principles Applicable to the Class of Compounds Related to this compound

The study of reactions involving this compound can provide insights into broader mechanistic principles that are applicable to other chiral hydroxy acids and related compounds.

Unresolved questions to be addressed include:

Role of the Benzyl Group: A deeper understanding of the electronic and steric influence of the benzyloxycarbonyl group on the reactivity and stereoselectivity of transformations at the adjacent chiral center is needed. Computational studies, in conjunction with experimental work, could elucidate the precise nature of these effects.

Non-covalent Interactions in Catalysis: In catalytic transformations, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions with the catalyst and substrates. Mechanistic studies aimed at understanding and harnessing these interactions could lead to the development of more efficient and selective catalysts. Recent work on asymmetric sigmatropic rearrangements highlights the importance of such interactions in controlling reaction outcomes. researchgate.net

Conformational Analysis: The conformational preferences of this compound and its derivatives can significantly impact their reactivity. Detailed conformational analysis using a combination of spectroscopic techniques and computational modeling will be crucial for rationalizing and predicting reaction outcomes.

Integration of this compound Research with Emerging Technologies in Chemical Synthesis and Biology

The future of chemical research lies in the integration of traditional synthetic chemistry with emerging technologies. The study of this compound can benefit from and contribute to these advancements.

High-Throughput Experimentation: The use of high-throughput screening methods could accelerate the discovery of new catalysts and reaction conditions for the synthesis and transformation of this compound. This would allow for the rapid evaluation of a large number of variables, leading to faster optimization.

Machine Learning and AI in Synthesis Planning: AI-powered retrosynthesis tools could be employed to design novel and unconventional synthetic routes to this compound and its analogues. Machine learning models could also be trained to predict the outcomes of reactions, aiding in the design of more efficient synthetic strategies.

Chemical Biology Applications: Chiral molecules like this compound can serve as valuable probes for studying biological systems. For example, derivatives of this compound could be designed as inhibitors or antagonists for specific enzymes or receptors, such as GPR34, where related structures have shown activity. nih.gov Future research could focus on synthesizing and evaluating a library of analogues for their biological activity.

Q & A

[Basic] What are the established synthetic methodologies for preparing 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid, and what key reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions, as demonstrated in the preparation of structurally related benzyloxy-substituted derivatives. For example, [4+2]-cyclocondensation reactions using heterodienes (e.g., 5-(4-benzyloxyphenyl)-4-thioxothiazolidinone-2) and dienophiles (e.g., acrolein) in glacial acetic acid with catalytic hydroquinone yield analogous products. Critical parameters include reflux conditions (1 hour) and solvent choice, which directly impact reaction efficiency and purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .

[Basic] What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H NMR identifies benzyloxy protons (δ 4.8–5.2 ppm) and hydroxyl groups (broad singlet, δ 5.5 ppm). 13C NMR confirms carbonyl carbons (δ 170–175 ppm) and aromatic carbons (δ 115–135 ppm).
  • IR Spectroscopy : Stretches at 1700–1750 cm⁻¹ (C=O), 3200–3600 cm⁻¹ (O–H), and 1250–1270 cm⁻¹ (C–O of benzyloxy).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular weight (e.g., [M+H]+ calculated for C11H12O5: 225.0763).
  • X-ray Crystallography : Resolves stereochemical ambiguity, particularly for the hydroxy group at position 3 .

[Advanced] How do structural modifications at the benzyloxy group affect the compound’s biological activity?

Structure-activity relationship (SAR) studies on benzyloxy derivatives reveal that electron-donating substituents (e.g., methoxy) at the para-position enhance DNA-binding affinity. Molecular docking shows that 4-(benzyloxy)benzaldehyde derivatives exhibit stronger interactions with DNA minor grooves compared to 3-methoxy variants, emphasizing the role of substituent positioning. For example, replacing benzyloxy with bulkier groups reduces solubility but increases lipophilicity, impacting cellular uptake .

[Advanced] What computational approaches predict the reactivity of this compound in nucleophilic reactions?

  • DFT Calculations : Identify electrophilic sites (e.g., α,β-unsaturated carbonyl carbons) by analyzing LUMO localization.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict nucleophilic attack pathways.
  • Docking Studies : Model interactions with enzymatic active sites (e.g., hydrolases) to assess susceptibility to hydrolysis.
    Studies on analogous 3-oxobutanoic acid derivatives suggest Michael addition at the β-carbon is thermodynamically favorable .

[Basic] What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in sealed, light-protected containers at 2–8°C.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Procedures : Rinse eyes with water for 15 minutes; seek medical attention for persistent irritation .

[Advanced] How can contradictory stability data under varying pH conditions be resolved methodologically?

  • Accelerated Stability Studies : Incubate the compound at pH 1–13 (37°C) and monitor degradation via HPLC.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions.
  • Degradation Pathway Analysis : Employ LC-MS to identify byproducts (e.g., decarboxylation or ester hydrolysis).
    Comparative studies under nitrogen vs. ambient oxygen differentiate oxidative vs. hydrolytic degradation .

[Basic] What purification techniques optimize isolation of the compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (gradient elution, Rf ~0.4).
  • Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >95% purity.
  • Chiral Separation : For enantiomeric resolution, employ chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) .

[Advanced] How does the 3-hydroxy group influence metal-chelation properties?

The 3-hydroxy and adjacent 4-oxo groups form a bidentate ligand, coordinating transition metals (e.g., Cu(II), Fe(III)). This chelation stabilizes metal complexes in asymmetric catalysis, as shown by enhanced enantioselectivity (up to 90% ee) in aldol reactions. Extended X-ray absorption fine structure (EXAFS) studies confirm bond distances (e.g., Cu–O = 1.92 Å) in these complexes .

[Advanced] What strategies address low yields in large-scale synthesis?

  • Catalyst Optimization : Switch from hydroquinone to TEMPO (0.1 mol%) to reduce side reactions.
  • Solvent Screening : Replace glacial acetic acid with toluene/water biphasic systems to improve phase separation.
  • Process Controls : Use inline FTIR to monitor reaction progression and terminate at 85% conversion to minimize byproducts .

[Basic] How is enantiomeric purity assessed for derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralcel OD-H with hexane/ethanol (90:10) to separate enantiomers (retention times: 8.2 and 9.7 min).
  • Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values for enantiopure standards.
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.